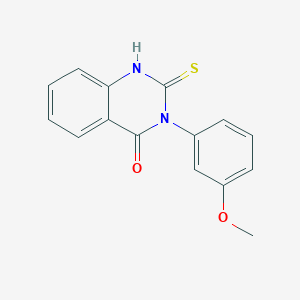

2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-11-6-4-5-10(9-11)17-14(18)12-7-2-3-8-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGPCTQOUIEHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351740 | |

| Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56671-19-3 | |

| Record name | 56671-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth, field-proven methodology for the synthesis and comprehensive structural elucidation of a specific derivative, 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one. We will delve into the chemical rationale behind the chosen synthetic route, present a detailed, step-by-step experimental protocol, and outline a multi-technique analytical workflow for unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible guide for synthesizing and validating this class of compounds.

Synthesis Methodology: A One-Pot Condensation Approach

Principle and Rationale

The synthesis of 2-mercapto-3-substituted-4(3H)-quinazolinones is most efficiently achieved through a one-pot condensation reaction. The selected strategy involves the reaction of anthranilic acid with 3-methoxyphenyl isothiocyanate.[1][5]

-

Causality of Reagent Selection:

-

Anthranilic Acid: This molecule serves as the foundational building block, providing the benzene ring and the ortho-amino and carboxylic acid groups necessary for the formation of the fused heterocyclic quinazolinone system.

-

3-Methoxyphenyl Isothiocyanate: This reagent is multifunctional. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts readily with the nucleophilic amino group of anthranilic acid. It simultaneously introduces the required mercapto group (in its thione tautomeric form) at the 2-position and the desired 3-methoxyphenyl substituent at the 3-position of the quinazolinone ring.

-

Solvent and Base: Absolute ethanol is an excellent solvent for this reaction, facilitating the dissolution of the reactants. A mild base, such as triethylamine, is often employed to act as a proton scavenger, neutralizing the carboxylic acid proton of anthranilic acid and facilitating the nucleophilic attack and subsequent cyclization steps.[1]

-

The reaction proceeds via a plausible mechanism involving the initial nucleophilic attack of the anthranilic acid's amino group on the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization where the carboxylate attacks the newly formed thiourea intermediate, leading to dehydration and the formation of the stable quinazolinone ring.[5]

Reaction Scheme

Figure 1. Synthesis of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one.

Detailed Experimental Protocol

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (e.g., 2.74 g, 20 mmol).

-

Solvent Addition: Add 40 mL of absolute ethanol to the flask and stir until the anthranilic acid is fully dissolved.

-

Base Addition: Add triethylamine (e.g., 4.2 mL, 30 mmol) to the solution.

-

Isothiocyanate Addition: Slowly add 3-methoxyphenyl isothiocyanate (e.g., 3.30 g, 20 mmol) to the stirring solution.

-

Reaction Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice or cold water. A precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from absolute ethanol to yield the pure 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one as a solid.

Synthesis & Purification Workflow

Caption: A workflow diagram illustrating the key stages of synthesis and purification.

Table of Reaction Parameters

| Parameter | Value / Description | Rationale |

| Molar Ratio | Anthranilic Acid : Isothiocyanate (1:1) | Ensures stoichiometric consumption of starting materials for optimal yield. |

| Solvent | Absolute Ethanol | Good solubility for reactants and facilitates recrystallization of the product. |

| Temperature | Reflux (~78-80 °C) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 3-4 hours | Typically sufficient for the reaction to reach completion, as verified by TLC. |

| Purification | Recrystallization | A standard and effective method for obtaining high-purity crystalline solid products. |

| Expected Yield | > 75% | This reaction is generally high-yielding.[1] |

Structural Characterization

Overview of Analytical Techniques

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one.

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the key functional groups present in the molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the precise arrangement of atoms.[6]

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.[6]

Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the final product.

Detailed Protocols & Expected Data

The following table summarizes the expected analytical data for 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one.

| Technique | Protocol Summary | Expected Data / Interpretation |

| TLC | Mobile Phase: Ethyl Acetate : Hexane (e.g., 3:7). Stationary Phase: Silica gel plate. Visualization: UV light (254 nm). | A single spot indicates a high degree of purity. The Rf value will be characteristic of the compound in the chosen solvent system. |

| FT-IR | Sample prepared as a KBr pellet or analyzed using an ATR accessory. Spectrum recorded from 4000-400 cm-1. | ~3100-3000 cm-1: Aromatic C-H stretch. ~1680-1660 cm-1: Strong C=O stretch (amide carbonyl). ~1600, 1480 cm-1: Aromatic C=C stretches. ~1250-1200 cm-1: C=S stretch (thione). ~1280, 1040 cm-1: Asymmetric & Symmetric C-O-C stretch (methoxy ether). |

| ¹H NMR | Sample dissolved in DMSO-d6 or CDCl3. Spectrum recorded on a 400 MHz or higher spectrometer. | ~13.0 ppm (s, 1H): -SH proton (broad, may exchange with D2O). ~8.2-7.2 ppm (m, 8H): Aromatic protons from both the quinazolinone and methoxyphenyl rings. ~3.8 ppm (s, 3H): -OCH3 protons (methoxy group). |

| ¹³C NMR | Sample dissolved in DMSO-d6 or CDCl3. Spectrum recorded on a 100 MHz or higher spectrometer. | ~176 ppm: C=S (thione carbon). ~161 ppm: C=O (carbonyl carbon). ~160 ppm: Aromatic C-O (methoxyphenyl). ~145-115 ppm: Aromatic carbons. ~55 ppm: -OCH3 carbon. |

| Mass Spec. (ESI-MS) | Sample dissolved in methanol or acetonitrile and infused into the ESI source. | Molecular Formula: C15H12N2O2S. Molecular Weight: 284.33 g/mol .[7] Expected m/z: 285.07 [M+H]+. |

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one. The one-pot condensation of anthranilic acid and 3-methoxyphenyl isothiocyanate provides an efficient route to the target molecule. The structural integrity of the synthesized compound can be confidently established through a systematic characterization workflow employing TLC, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry. The data presented herein serves as a benchmark for researchers working on the synthesis and development of novel quinazolinone-based compounds.

References

-

Jahani, M., Gholibegloo, E., & Akbari, A. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. [Link]

-

Zaczyńska, E., Jeleń, M., & Uryga, J. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(9), 2599. [Link]

-

Al-Omar, M. A. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(10), 6844-6855. [Link]

-

Khodarahmi, G., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 843-850. [Link]

-

Stankova, I., et al. (2018). 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different choline chloride-based DESs. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. [Link]

-

Al-Khuzaie, M. G. A., & Al-Majidi, S. M. H. (2014). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science, 55(2B), 582-593. [Link]

-

Al-Khuzaie, M. G. A., & Majidi, S. M. H. (2014). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Rastegari, M., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 9(5), 335-342. [Link]

-

PubChem. (n.d.). 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]

-

Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7858. [Link]

-

Macan, A. M., et al. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Monatshefte für Chemie - Chemical Monthly, 153(5-6), 507-515. [Link]

-

Macan, A. M., et al. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Al-Obaidi, A. S. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(1), 385-394. [Link]

-

Macan, A. M., et al. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. ResearchGate. [Link]

Sources

- 1. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies | MDPI [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labshake.com [labshake.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide focuses on a specific, promising derivative: 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a practical and scientifically rigorous resource. This document is structured to empower researchers with the foundational knowledge and detailed methodologies required for the synthesis, characterization, and evaluation of this compound. We will delve into its physicochemical properties, understanding that these parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Every protocol herein is designed to be a self-validating system, ensuring that you can confidently reproduce and verify the findings in your own laboratory.

Introduction to 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one

2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one belongs to the versatile class of quinazolinone heterocyclic compounds. The core quinazolinone structure is prevalent in numerous biologically active molecules, including approved drugs. The presence of a mercapto group at the 2-position and a 3-methoxyphenyl substituent at the 3-position imparts specific physicochemical characteristics that are crucial for its biological activity and drug-likeness. The mercapto group, in particular, offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The methoxy group on the phenyl ring can influence the molecule's lipophilicity and metabolic stability. Understanding the fundamental physicochemical properties of this compound is the first step in unlocking its therapeutic potential.

Quinazolinone derivatives have been reported to possess a wide array of pharmacological activities, including but not limited to, anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. This broad applicability underscores the importance of a thorough characterization of novel analogues like the one discussed in this guide.

Synthesis and Structural Elucidation

The synthesis of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one can be achieved through a well-established synthetic route starting from anthranilic acid and 3-methoxyphenyl isothiocyanate. A green chemistry approach utilizing a deep eutectic solvent (DES) such as choline chloride:urea has been reported for the synthesis of this compound, offering an environmentally friendly alternative to traditional methods.[1]

Synthetic Protocol

This protocol is adapted from established methods for the synthesis of 2-mercapto-3-substituted-quinazolin-4-ones.

Materials:

-

Anthranilic acid

-

3-methoxyphenyl isothiocyanate

-

Choline chloride

-

Urea

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES):

-

Mix choline chloride and urea in a 1:2 molar ratio in a round-bottom flask.

-

Heat the mixture at 80°C with continuous stirring until a clear, homogeneous liquid is formed.

-

Allow the DES to cool to room temperature before use.

-

-

Synthesis of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one:

-

To the prepared DES, add anthranilic acid (1 equivalent) and 3-methoxyphenyl isothiocyanate (1 equivalent).

-

Stir the reaction mixture at 80°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one.

-

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one.

Structural Characterization

| Technique | Expected Observations for 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one | Reference Data for Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate |

| ¹H NMR | Aromatic protons in the quinazolinone and methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the mercapto proton (which may be exchangeable with D₂O). | ¹H NMR (DMSO-d₆): Aromatic protons (7.04–8.08 ppm), -OCH₃ of methoxyphenyl (3.79 ppm), -OCH₃ of ester (3.69 ppm), -S-CH₂- (4.01 ppm).[1] |

| ¹³C NMR | Carbon signals for the quinazolinone core, the methoxyphenyl ring (including the methoxy carbon), and the C=S carbon. | ¹³C NMR (DMSO-d₆): Aromatic carbons, C=O, C=N, -OCH₃ of methoxyphenyl (55.50 ppm), -OCH₃ of ester (52.34 ppm), -S-CH₂- (34.17 ppm).[1] |

| IR | Characteristic absorption bands for N-H, C=O (amide), C=S, C-O (ether), and aromatic C-H and C=C stretching vibrations. | Not explicitly provided, but would expect C=O, C=N, C-O, and aromatic stretches. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₂N₂O₂S). | MS (m/z): 357.12 [M+H]⁺ for the methyl ester derivative.[1] |

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Predicted Melting Point: While the experimental melting point for the title compound is not available, the predicted melting point for its isomer, 2-mercapto-3-(2-methoxyphenyl)-3H-quinazolin-4-one, is 265 °C .[2] This value can serve as an initial estimate.

Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the synthesized compound is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the compound.

-

Solubility

Solubility is a critical factor for drug absorption and formulation development. Quinazolinone derivatives are often poorly soluble in water, which can pose challenges for their bioavailability.

Predicted Solubility: Experimental solubility data for the title compound is not available. However, for a related compound, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, the solubility at pH 7.4 is reported to be less than 0.3 µg/mL, indicating poor aqueous solubility.[3]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

-

Preparation:

-

Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Add an excess amount of the finely powdered compound to a known volume of each buffer in separate sealed vials.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Acidity Constant (pKa)

The pKa value determines the extent of ionization of a molecule at a given pH. This is crucial for understanding its solubility, membrane permeability, and interaction with biological targets. The 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one has both acidic (mercapto group) and potentially basic (nitrogen atoms) functionalities.

Predicted pKa: The predicted pKa for the isomeric 2-mercapto-3-(2-methoxyphenyl)-3H-quinazolin-4-one is 10.96 ± 0.20 , which likely corresponds to the dissociation of the mercapto proton.[2]

Protocol for pKa Determination by Potentiometric Titration:

-

Instrumentation and Reagents:

-

A calibrated pH meter with a suitable electrode.

-

A burette for precise addition of titrant.

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH).

-

A solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

-

Titration Procedure:

-

Place a known volume of the compound solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Titrate the solution with the standardized acid or base, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection on the curve, which can be more accurately determined from the first or second derivative of the titration curve.

-

Diagram of the pKa Determination Workflow:

Caption: Workflow for the determination of pKa by potentiometric titration.

Conclusion and Future Directions

This guide provides a comprehensive overview of the physicochemical properties of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one, grounded in established scientific principles and methodologies. While specific experimental data for this exact molecule is emerging, the provided protocols for synthesis and characterization offer a robust framework for its investigation. The structural similarity to other biologically active quinazolinones suggests that this compound is a promising candidate for further drug discovery and development efforts.

Future research should focus on obtaining precise experimental data for the melting point, solubility, and pKa of this compound. A full spectral characterization is essential for creating a complete and verifiable profile. Furthermore, exploring its ADME properties and evaluating its biological activity in various assays will be crucial next steps in elucidating its therapeutic potential. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on the exciting journey of exploring the chemical and biological landscape of novel quinazolinone derivatives.

References

-

PubChem. (n.d.). 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

-

Chemical Methodologies. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-mercapto-3-(2-methoxy-phenyl)-3h-quinazolin-4-one. Retrieved from [Link]

-

MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and characterization of two derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one. Retrieved from [Link]

-

PubMed Central. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

Sources

The Multifaceted Biological Activity of 2-Mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic system composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities.[1][3][4] The versatility of the quinazolinone ring system allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[3] Among the numerous derivatives, 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one has emerged as a compound of significant interest, demonstrating a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] This in-depth technical guide will provide a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising molecule, tailored for researchers, scientists, and drug development professionals.

Synthesis of 2-Mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one: A Green Chemistry Approach

The synthesis of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one can be achieved through a two-step process that aligns with the principles of green chemistry.[7] A notable method involves the use of deep eutectic solvents (DESs), which are eco-friendly and efficient media for organic reactions.[7] The initial step involves the reaction of anthranilic acid with 3-methoxyphenyl isothiocyanate. This reaction proceeds via a nucleophilic attack of the nitrogen atom of anthranilic acid on the electron-deficient carbon of the isothiocyanate.[7] The subsequent intermediate undergoes cyclization and dehydration to yield the desired 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one.[7] Microwave-assisted synthesis has also been explored as a green alternative, significantly reducing reaction times and improving yields.[8]

Experimental Protocol: Microwave-Assisted Synthesis

-

Reactant Preparation: In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and 3-methoxyphenyl isothiocyanate (1.1 equivalents) in a suitable deep eutectic solvent (e.g., choline chloride:urea).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes).

-

Work-up: After cooling, pour the reaction mixture into cold water.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Caption: Synthetic workflow for 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazolinone derivatives are well-documented for their anticancer properties, with several compounds approved for clinical use.[9][10] The anticancer potential of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one and its analogues is often attributed to their ability to inhibit protein kinases, particularly tyrosine kinases, which are critical for cancer cell proliferation and survival.[5][11]

Mechanism of Action: Tyrosine Kinase Inhibition

Many quinazolinone-based anticancer agents function as ATP-competitive inhibitors of tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinase 2 (CDK2).[5][11] By binding to the ATP-binding pocket of these enzymes, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling cascades that drive tumor growth, angiogenesis, and cell cycle progression.[9][11] The 3-methoxyphenyl substituent can enhance the lipophilicity and electronic properties of the molecule, influencing its binding affinity to the kinase domain.[5]

Caption: Mechanism of tyrosine kinase inhibition by the quinazolinone derivative.

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one and its derivatives are typically assessed against a panel of human cancer cell lines.

| Compound Derivative | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |

| Quinazolin-4(3H)-one hydrazide 3j | MCF-7 (Breast) | 0.20 ± 0.02 | Lapatinib | 5.90 ± 0.74 | [11] |

| Quinazolin-4(3H)-one hydrazide 3g | A2780 (Ovarian) | 0.14 ± 0.03 | Lapatinib | 12.11 ± 1.03 | [11] |

| N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide (7) | Lung Cancer Cells | - | 5-FU | - | [12] |

| N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (19) | CNS Cancer Cells | - | Erlotinib | - | [12] |

Note: The table presents data for closely related quinazolinone derivatives to illustrate the potential potency.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A2780) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad-Spectrum Potential

The quinazolinone scaffold is also associated with significant antimicrobial properties.[1][13][14] The presence of the mercapto group in 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one is thought to enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.[5]

Mechanism of Action: Disruption of Microbial Processes

While the precise mechanisms are still under investigation, quinoline derivatives, the structural basis of quinazolinones, are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[13] This leads to cleavage of bacterial DNA and ultimately cell death.[13] It is plausible that 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one shares a similar mode of action.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound can be evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Bacterial Strain | Activity of Related Quinazolinones | Citation |

| Staphylococcus aureus | Moderate to good activity | [13][14] |

| Streptococcus pneumoniae | Pharmacological effect observed | [13] |

| Pseudomonas aeruginosa | Moderate to good activity | [13][14] |

| Escherichia coli | Pharmacological effect observed | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Analgesic Activities: Modulating Inflammatory Pathways

The structural features of 2-mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one suggest potential anti-inflammatory and analgesic properties.[1][5] Quinazolinone derivatives have been investigated for their ability to modulate inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases.[5][6]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinazolinone derivatives may involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation and pain.[11] Some derivatives have also been shown to block the activation of the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18.[15]

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

-

In Vitro: The anti-inflammatory activity can be assessed by measuring the inhibition of protein denaturation using methods like the bovine serum albumin (BSA) assay.[6]

-

In Vivo: Animal models of inflammation, such as the carrageenan-induced paw edema test in rats, can be used to evaluate the in vivo efficacy.

| Activity | Assay/Model | Observed Effect of Related Quinazolinones | Citation |

| Anti-inflammatory | BSA denaturation assay | Significant activity | [6] |

| Analgesic | Acetic acid-induced writhing test | Significant analgesic activity | [1] |

Experimental Protocol: In Vitro Anti-inflammatory Activity (BSA Denaturation Assay)

-

Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA), the test compound at various concentrations, and a suitable buffer.

-

Incubation: Incubate the mixture at a physiological temperature (e.g., 37°C) for a set period, followed by heating to induce denaturation.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically.

-

Inhibition Calculation: Calculate the percentage inhibition of protein denaturation compared to the control.

Conclusion and Future Perspectives

2-Mercapto-3-(3-methoxyphenyl)-3H-quinazolin-4-one is a versatile heterocyclic compound with a promising profile of biological activities. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse pharmacological effects, optimizing its structure to enhance potency and selectivity, and conducting comprehensive preclinical studies to evaluate its therapeutic potential. The insights provided in this technical guide aim to facilitate and inspire further exploration of this intriguing molecule within the drug discovery and development community.

References

- 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one - Benchchem.

- Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3 - Medires Publishing. (2023-02-06).

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.

- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH.

- 2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... - ResearchGate.

- INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES - Rasayan Journal of Chemistry.

- Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one - ResearchGate. (2022-02-14).

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH. (2021-09-22).

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023-12-02).

- Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid - Chemical Methodologies. (2022-12-05).

- Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H) - NIH.

- Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues.

- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate - MDPI.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central. (2023-12-02).

- Study on quinazolinone derivative and their pharmacological actions. (2024-12-19).

Sources

- 1. mediresonline.org [mediresonline.org]

- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. benchchem.com [benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | MDPI [mdpi.com]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities | MDPI [mdpi.com]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. researchgate.net [researchgate.net]

- 15. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Arsenal of 2-Mercapto-quinazolin-4-ones: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] Among its many derivatives, the 2-mercapto-quinazolin-4-one core has emerged as a particularly fruitful template for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this chemical class, synthesizing current research to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will dissect synthetic strategies, delve into the multifaceted pharmacological landscape—with a focus on anticancer, anti-inflammatory, and antimicrobial applications—elucidate key structure-activity relationships, and provide validated experimental protocols to empower further research and development in this promising field.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives, particularly quinazolin-4(3H)-ones, have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antihypertensive properties.[3][4][5] This versatility has led to the successful development of several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][6]

The introduction of a mercapto (-SH) group at the C-2 position of the quinazolin-4-one ring system provides a critical reactive handle for molecular hybridization and modification. This thiol group can be readily S-alkylated or S-arylated, allowing for the systematic introduction of a vast library of substituents. This chemical tractability is fundamental to the exploration of structure-activity relationships (SAR) and the optimization of lead compounds toward enhanced potency and selectivity for specific biological targets.

Synthetic Strategies for 2-Mercapto-quinazolin-4-one Derivatives

The construction of the 2-mercapto-quinazolin-4-one scaffold is typically achieved through well-established cyclization reactions. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and increasingly, by the principles of green chemistry.

Classical Synthesis from Anthranilic Acid

The most common pathway involves the condensation of anthranilic acid (or its derivatives) with a source of the thiourea moiety. A primary method is the reaction of anthranilic acid with isothiocyanates in a suitable solvent.

A green chemistry approach to this synthesis utilizes deep eutectic solvents (DESs) as both the catalyst and reaction medium, offering an eco-friendly alternative to volatile organic compounds.[7][8] This method often results in excellent yields and simplifies product purification.[7][8] Another established one-pot synthesis involves heating anthranilic acid with phenyl thiourea, leading directly to the 2-mercapto-3-phenyl-quinazolin-4(3H)-one core.[9]

Derivatization at the Thiol Group

Once the core is synthesized, the 2-mercapto group serves as a nucleophile for introducing a wide range of substituents. This is typically achieved via S-alkylation using various halo-alkyl or halo-acyl compounds in the presence of a base like potassium carbonate in a solvent such as acetone or DMF.[10][11] This step is crucial for tuning the molecule's pharmacological profile.

Caption: General workflow for synthesis and derivatization.

The Pharmacological Landscape

The diverse biological activities of 2-mercapto-quinazolin-4-ones stem from their ability to interact with a wide range of enzymes and receptors. The following sections highlight the most extensively studied therapeutic areas.

Anticancer Activity

This is the most prominent therapeutic area for these compounds, with multiple mechanisms of action identified.[2][6]

3.1.1 Inhibition of Kinases and Cellular Signaling

Many derivatives function as inhibitors of key enzymes in oncogenic signaling pathways.

-

EGFR and VEGFR-2 Inhibition: The quinazoline scaffold is a known ATP-competitive inhibitor of tyrosine kinases like EGFR and VEGFR-2.[12] Modifications at the 2-mercapto position can introduce moieties that form crucial interactions within the kinase domain's active site, leading to the suppression of downstream signaling pathways like PI3K/Akt, which are vital for cancer cell proliferation and survival.[12] Some S-alkylated quinazolin-4(3H)-ones have been identified as potent dual EGFR/VEGFR-2 inhibitors.[12]

-

RAF Kinase Inhibition: Certain benzimidazole-quinazolinone conjugates have demonstrated notable activity by targeting RAF kinase, another critical component of the MAPK/ERK signaling cascade.[6]

Caption: Inhibition of the EGFR/PI3K signaling pathway.

3.1.2 Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of nucleotides, making it a well-established target for antifolate cancer drugs like methotrexate.[13][14] Several 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as potent DHFR inhibitors, with some compounds proving to be 4-8 times more active than methotrexate in vitro.[13][14] The quinazoline nucleus mimics the pteridine ring of folic acid, while substituents can be optimized to interact with the enzyme's active site.

3.1.3 Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are an emerging class of cancer therapeutics that induce changes in chromatin structure, leading to cell cycle arrest and apoptosis.[15] A study exploring 2-mercaptoquinazolin-4(3H)-one derivatives incorporating a hydroxamic acid moiety—a known zinc-binding group essential for HDAC inhibition—identified compounds that induced G2/M phase cell cycle arrest and apoptosis in colon cancer cells.[15][16]

Table 1: Selected Anticancer Activities of 2-Mercapto-quinazolin-4-one Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| N-Hydroxyheptanamides | HDAC Inhibition | SW620 (colon), MDA-MB-231 (breast) | 3.61 - 4.24 µM | [15] |

| 2-Benzylthio analogues | DHFR & EGFR-TK Inhibition | Various | DHFR: 0.30 µM, EGFR-TK: 13.40 nM | [6] |

| S-alkylated derivatives | Dual EGFR/VEGFR-2 | HepG-2, HCT116, MCF-7 | 1.5 - 9.43 µM | [12] |

| 3-Benzyl-quinazolinones | General Cytotoxicity | MCF-7 (breast) | Micromolar range | [2] |

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs.

3.2.1 COX-1/COX-2 Inhibition

Several series of 2-substituted mercapto-4(3H)-quinazolinones have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[17] Many of these compounds exhibit potent in vivo anti-inflammatory effects, with some showing efficacy comparable or superior to reference drugs like diclofenac sodium and celecoxib.[17] Mechanistic studies revealed that their activity often stems from the selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[17] Molecular docking studies have corroborated these findings, showing strong interactions at the COX-2 binding site.[17] More recent work has focused on conjugating quinazolinones with moieties like ibuprofen to enhance COX-2 selectivity.[18]

Table 2: Anti-inflammatory and COX-Inhibitory Activity

| Compound Series | In Vivo Activity (ED₅₀) | COX-2 IC₅₀ | COX-2 Selectivity Index | Reference |

| 2-Substituted Mercapto | 65.7 - 102.4 mg/kg | 0.12 - 0.31 µM | 11.2 - 31.6 | [17] |

| Thioacetohydrazide Conjugates | Superior to celecoxib | Not specified | Not specified | [18] |

| Carbothioamide Derivatives | IC₅₀ = 1.12 µM (NO inhibition) | Not specified | Not specified | [19] |

Antimicrobial Activity

The quinazolinone scaffold is a reliable pharmacophore for developing agents against various pathogens.[1] Derivatives of 2-mercapto-quinazolin-4-one have shown broad-spectrum activity.

3.3.1 Antibacterial and Antifungal Effects

Numerous studies have reported the synthesis and screening of these compounds against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Aspergillus niger, Candida albicans).[1][3][9][20] The mechanism is thought to involve interactions with microbial cell walls or DNA.[1] The specific substituents attached to the 2-thio position play a critical role in determining the potency and spectrum of activity.

Other Therapeutic Applications

The versatility of this scaffold extends to other targets:

-

Carbonic Anhydrase (CA) Inhibition: Sulphonamide-bearing S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, and XII).[10][21] Certain compounds showed potent and selective inhibition of tumor-associated isoforms hCA IX and XII, suggesting their potential for the management of glaucoma, epilepsy, and cancer.[10][21]

-

Antihistaminic Activity: Some novel derivatives have been synthesized and screened for antihistaminic (H1 receptor antagonist) activity, with some compounds showing potency equipotent to the standard drug pheniramine maleate but with a reduced sedative effect.[22]

Core Structure-Activity Relationships (SAR)

Synthesizing the extensive body of research reveals key structural features that govern the biological activity of 2-mercapto-quinazolin-4-ones.

Caption: Key positions for SAR modulation.

-

Position N-3: Substituents at this position significantly influence activity. For instance, in HDAC inhibitors, methyl-substituted derivatives showed the highest cytotoxicity against cancer cells, followed by phenyl and then benzyl-substituted compounds.[15]

-

Position C-2 (Thioether Linkage): This is the most critical position for diversification. The nature of the R' group in the -S-R' moiety dictates the target specificity.

-

For anticancer activity, incorporating aromatic or heteroaromatic rings can facilitate π-π stacking and hydrophobic interactions within kinase active sites.[2]

-

For anti-inflammatory COX-2 inhibition, bulky and flexible side chains are often favorable.

-

-

Quinazolinone Ring (Positions C-6, C-7): Substitution on the fused benzene ring can fine-tune electronic properties and solubility. For example, the presence of an electron-withdrawing group at position 4 of a phenacyl group linked to the 2-mercapto position was found to be favorable for antitumor activity.[2]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are representative methodologies for evaluating the primary activities of 2-mercapto-quinazolin-4-one derivatives.

Protocol 5.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

-

Cell Culture: Plate human cancer cells (e.g., MCF-7, SW620) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

Protocol 5.2: In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay determines the selectivity of a compound for COX isoforms.

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare the fluorometric substrate, Arachidonic Acid (AA).

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells. Add the test compounds at various concentrations. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding Arachidonic Acid to each well.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., λex = 560 nm, λem = 590 nm) every minute for 10-15 minutes using a plate reader. The rate of increase in fluorescence is proportional to COX activity.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 inhibition. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.

Future Perspectives and Conclusion

The 2-mercapto-quinazolin-4-one scaffold has unequivocally demonstrated its value as a source of diverse and potent therapeutic leads. Its synthetic accessibility and the chemical versatility of the 2-mercapto group provide a robust platform for medicinal chemists to perform lead optimization and explore new biological targets.

Future research should focus on several key areas:

-

Improving Selectivity: While many compounds show potent activity, enhancing selectivity for specific targets (e.g., cancer-specific kinase isoforms, COX-2 over COX-1) is crucial to minimize off-target effects and improve safety profiles.

-

Computational Drug Design: The use of molecular docking, molecular dynamics, and QSAR studies can accelerate the discovery process by predicting the binding modes and activities of novel derivatives, allowing for more rational design of potent and selective inhibitors.[17][21]

-

Exploration of Novel Targets: While kinases and COX enzymes are well-explored, the potential of this scaffold against other targets implicated in disease, such as PARP enzymes or viral proteases, warrants further investigation.[23][24]

-

Pharmacokinetic Optimization: A critical step toward clinical translation will be the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure drug-like characteristics and bioavailability.

References

-

Molnar, M., et al. (2020). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. Available at: [Link]

-

Thao, L. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. Available at: [Link]

-

El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Reddy, C. S., et al. (2021). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Shi, W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

Bhat, M. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm. Available at: [Link]

-

Abdel-Aziz, A. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. European Journal of Medicinal Chemistry. Available at: [Link]

-

Thao, L. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. PubMed. Available at: [Link]

-

El-Azab, A. S., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Santos, P. F. F., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health (NIH). Available at: [Link]

-

Molnar, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

-

Shaik, S. S., et al. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Al-Obaidy, K. J. A. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. PubMed. Available at: [Link]

-

A Facile and Convenient Method to the One-Pot Synthesis of 2-Mercapto-4(3H)-quinazolinones. (2025). ResearchGate. Available at: [Link]

-

Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. (n.d.). RCSI Journals Platform. Available at: [Link]

-

Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

-

Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. Europe PMC. Available at: [Link]

-

El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Nguyen, T. B., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]

-

Sakr, A., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Rashidi, M., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones. (2025). ResearchGate. Available at: [Link]

-

Oguejiofor, C. J., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. Available at: [Link]

-

Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents. (2025). PubMed. Available at: [Link]

-

Rahman, M. M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

-

Iacovita, C., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Institutes of Health (NIH). Available at: [Link]

-

Kavitha, K., et al. (2018). A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. Available at: [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. ijarsct.co.in [ijarsct.co.in]

- 21. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Structure-Activity Relationship of 2-Mercapto-3-Aryl-Quinazolin-4-ones: A Technical Guide for Drug Discovery

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Among its many derivatives, the 2-mercapto-3-aryl-quinazolin-4-one core represents a particularly privileged structure, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, synthesizing data from numerous studies to offer field-proven insights for researchers, medicinal chemists, and professionals in drug development. We will explore the synthetic rationale, dissect the influence of key structural modifications on biological activity, and provide detailed experimental protocols to empower further research and optimization of this promising scaffold.

Introduction: The Quinazolinone Core and Its Therapeutic Promise

Quinazolin-4(3H)-ones are bicyclic heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The 2-mercapto-3-aryl-quinazolin-4-one subclass, characterized by a sulfur-containing substituent at the 2-position and an aromatic ring at the 3-position, has emerged as a particularly fruitful area of investigation. This guide will focus on elucidating the critical relationships between the chemical structure of these molecules and their resulting biological functions, providing a rational framework for the design of more potent and selective drug candidates.

Synthetic Strategies: Building the 2-Mercapto-3-Aryl-Quinazolin-4-one Scaffold

A robust and flexible synthetic strategy is paramount for exploring the SAR of any chemical series. The most common and efficient route to 2-mercapto-3-aryl-quinazolin-4-ones involves the cyclocondensation of an appropriate anthranilic acid derivative with an aryl isothiocyanate.[3] This method allows for facile introduction of diversity at both the quinazolinone core and the 3-aryl position.

General Experimental Protocol: Synthesis of 2-Mercapto-3-phenyl-quinazolin-4(3H)-one

This protocol outlines a standard procedure for the synthesis of the parent 2-mercapto-3-aryl-quinazolin-4-one scaffold.

Materials:

-

Anthranilic acid

-

Phenyl isothiocyanate

-

Solvent (e.g., ethanol, deep eutectic solvents)[3]

Procedure:

-

A mixture of anthranilic acid (1 equivalent) and phenyl isothiocyanate (1.1 equivalents) is prepared in a suitable solvent.

-

The reaction mixture is heated to reflux for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

The solid is then recrystallized from an appropriate solvent (e.g., dimethylformamide) to yield the pure 2-mercapto-3-phenyl-quinazolin-4(3H)-one.[4]

Further derivatization at the 2-mercapto position is commonly achieved through S-alkylation or S-acylation reactions.[5][6]

Caption: Synthetic workflow for 2-mercapto-3-aryl-quinazolin-4-one analogues.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 2-mercapto-3-aryl-quinazolin-4-ones can be systematically modulated by strategic modifications at three key positions: the 2-mercapto group, the 3-aryl substituent, and the quinazolinone core itself.

The Critical Role of the 2-Mercapto Position

The thiol group at the C2 position is a key handle for introducing a wide array of substituents, significantly impacting the compound's pharmacological profile.

-

S-Alkylation and S-Acylation: Conversion of the mercapto group to a thioether or thioester is a common strategy to enhance activity. For instance, S-alkylation with various alkyl and aryl halides has yielded potent antimicrobial and anticancer agents.[7][8] The nature of the substituent is crucial; for example, introducing a 3,4,5-trimethoxybenzyl group at the 2-thio position has been shown to impart significant antitumor activity, potentially through inhibition of enzymes like EGFR kinase.[8]

-

Introduction of Heterocyclic Moieties: Linking heterocyclic rings, such as oxadiazoles or triazoles, to the 2-mercapto position has been a successful strategy for developing compounds with enhanced antimicrobial properties.[6][9] These additions can influence the overall lipophilicity and hydrogen bonding capacity of the molecule, facilitating interactions with biological targets.

Influence of the 3-Aryl Substituent

The aryl ring at the N3 position plays a pivotal role in modulating the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity to target proteins.

-

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the 3-aryl ring can significantly alter the biological activity. For example, in a series of anticonvulsant quinazolinones, the nature and position of substituents on the N-phenyl ring were found to be critical for activity.[10]

-

Steric Factors: The size and conformation of the 3-aryl group can influence how the molecule fits into the active site of a target enzyme. Studies have shown that bulky substituents can either enhance or diminish activity depending on the specific biological target. For instance, a 3-(3,4,5-trimethoxybenzyl) group has been identified as a favorable substituent for antitumor activity.[8]

Modifications of the Quinazolinone Core

While less frequently modified than the 2- and 3-positions, substitutions on the benzo part of the quinazolinone ring can also fine-tune the biological activity.

-

Halogenation: Introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone ring has been shown to enhance the analgesic, anti-inflammatory, and antimicrobial activities of certain derivatives.[11] This is often attributed to the increased lipophilicity and altered electronic distribution of the molecule.

-

Other Substituents: The incorporation of other small functional groups, such as methyl or methoxy groups, on the quinazolinone core can also impact the pharmacological profile, although the effects are often more subtle compared to modifications at the 2- and 3-positions.

Biological Activities and Mechanistic Insights

The 2-mercapto-3-aryl-quinazolin-4-one scaffold has demonstrated a remarkable range of biological activities. Understanding the underlying mechanisms of action is crucial for rational drug design.

Anticancer Activity

Many derivatives of this class have shown potent in vitro anticancer activity against various human cancer cell lines.[1][8]

-

Mechanism of Action: The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase and dihydrofolate reductase (DHFR).[1][8] Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of their target enzymes.[8]

| Compound | Substitution at C2 | Substitution at N3 | Target Cell Line | Activity (GI50 µM) | Reference |

| 7 | N-(4-Chlorophenyl)acetamido-thio | 3,4,5-trimethoxybenzyl | Subpanel of tumour cell lines | 17.90 | [8] |

| 19 | N-(3,4,5-trimethoxybenzyl)propanamido-thio | 3,4,5-trimethoxybenzyl | Subpanel of tumour cell lines | 6.33 | [8] |

Antimicrobial Activity

The 2-mercapto-3-aryl-quinazolin-4-one scaffold is also a rich source of compounds with significant antibacterial and antifungal properties.[4][7]

-

SAR for Antimicrobial Activity: Studies have shown that the introduction of specific thioester moieties at the 2-position can lead to potent activity against both Gram-positive and Gram-negative bacteria.[4] The nature of the aryl group at the 3-position also plays a role in determining the spectrum of antimicrobial activity.

Caption: Biological activities of the 2-mercapto-3-aryl-quinazolin-4-one scaffold.

Future Directions and Conclusion

The 2-mercapto-3-aryl-quinazolin-4-one scaffold continues to be a highly attractive platform for the discovery of new therapeutic agents. Future research should focus on:

-

Exploring Novel Substitutions: The synthesis and evaluation of new derivatives with diverse and unique substituents at the 2- and 3-positions are likely to yield compounds with improved potency and selectivity.

-

Mechanism of Action Studies: In-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.

References

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (URL: [Link])

-

Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (URL: [Link])

-

Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

-

Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. (URL: [Link])

-

Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. (URL: [Link])

-

SAR study for quinazolinone derivatives 29 and 30a–d as α‐glucosidase inhibitors. (URL: [Link])

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (URL: [Link])

-

Quinazoline derivatives: synthesis and bioactivities. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (URL: [Link])

-

Chemistry & SAR of Quinazolinone. (URL: [Link])

-

Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (URL: [Link])

-

Synthesis and antihistaminic activity of some novel 2-mercapto-3(substituted methylamino) quinazolin 4(3H)-ones. (URL: [Link])

-